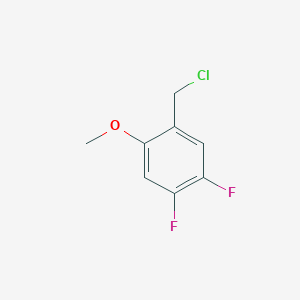
4,5-Difluoro-2-methoxybenzyl chloride
Cat. No. B8649585
M. Wt: 192.59 g/mol
InChI Key: MRKNPXQHQXLCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06376672B1
Procedure details


To a suspension of 5.75 g (40 mmol) of 1,2-difluoro-4-methoxy-benzene, 2.18 g (72 mmol) of paraformaldehyde and 3.55 g (25 mmol) of phosphorouspentoxide in 20 ml of acetic acid were added dropwise 7.2 ml of aqueous hydrochloric acid (37%). Thereupon, the reaction mixture was stirred for 18 hours at room temperature and additional 4 hours at 60° C. For the working up the mixture was hydrolyzed on crushed ice and 200 ml of diethylether were added. Under vigorous stirring 50 ml of saturated aqueous sodium hydrogencarbonate solution were added dropwise, then solid sodium hydrogencarbonate was added until the evolvement of carbondioxide had ceased. Subsequently, the organic phase was separated, extracted with saturated sodium chloride solution and dried over sodium sulfate. The solvent was evaporated and the crude product distilled. There were obtained 7.1 g (92% of theory) of 1-chloromethyl-4,5-difluoro-2-methoxy-benzene as a colorless liquid; b.p.; 92-93° C. (6 Torr); MS: 192 (M)+.







Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](OC)=[CH:4][C:3]=1[F:10].[CH2:11]=[O:12].[ClH:13].[C:14](=O)([O-])O.[Na+]>C(O)(=O)C.C(OCC)C>[Cl:13][CH2:5][C:6]1[CH:7]=[C:2]([F:1])[C:3]([F:10])=[CH:4][C:11]=1[O:12][CH3:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.75 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)OC)F
|
|
Name
|
|
|
Quantity
|
2.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
7.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Thereupon, the reaction mixture was stirred for 18 hours at room temperature and additional 4 hours at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, the organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the crude product distilled
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1=C(C=C(C(=C1)F)F)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.1 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
